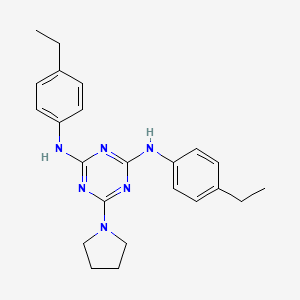
N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. BPTES selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Aplicaciones Científicas De Investigación
Materials Chemistry and Physics
Synthesis and Two-Photon Absorption Property of New π-Conjugated Dendritic Fluorophores
The compound has been studied for its two-photon absorption characteristics, which are crucial for applications in photopolymerization, optical limiting, and fluorescence imaging. The study demonstrated that certain derivatives, including triazine-based molecules, exhibit significant two-photon absorption cross-sections, indicating potential for advanced optical materials (Yan et al., 2007).
Polymer Science
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research into the synthesis of novel diamines containing pyridine and trifluoromethylphenyl groups, like the one mentioned, has led to the development of fluorinated polyamides. These polymers are characterized by high thermal stability, low moisture absorption, and excellent dielectric properties, making them suitable for electronic and aerospace applications (Liu et al., 2013).
High Transparent Polyimides Containing Pyridine and Biphenyl Units
The incorporation of pyridine units into polyimides has been explored for enhancing the thermal, mechanical, and optical properties of these materials. Such modifications result in polymers with high transparency, stability, and performance suitable for optoelectronic applications (Guan et al., 2015).
Coordination Chemistry
Surrogates of 2,2′-Bipyridine Designed to Chelate Ag(I)
Derivatives of triazines have been designed to mimic the chelating properties of 2,2′-bipyridine, facilitating the creation of complex structures through metal coordination and hydrogen bonding. These studies contribute to the development of novel crystalline materials with potential applications in catalysis, separation processes, and materials science (Duong et al., 2011).
Organic Electronics
High Electron Mobility Layers of Triazines
Triazine compounds have shown to significantly improve the performance of organic light-emitting diodes (OLEDs) by serving as excellent electron-transport layers. These materials help in reducing driving voltages and enhancing power conversion efficiencies, thereby contributing to the advancement of OLED technology (Matsushima et al., 2010).
Propiedades
IUPAC Name |
2-N,4-N-bis(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6/c1-3-17-7-11-19(12-8-17)24-21-26-22(25-20-13-9-18(4-2)10-14-20)28-23(27-21)29-15-5-6-16-29/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRFKLDINWDMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




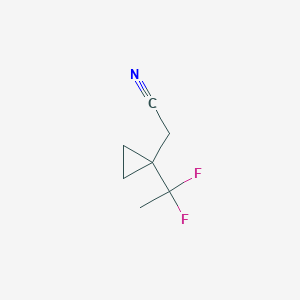

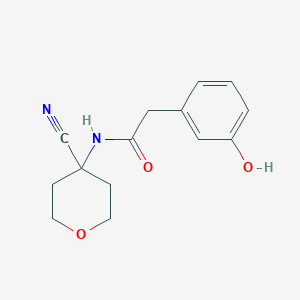
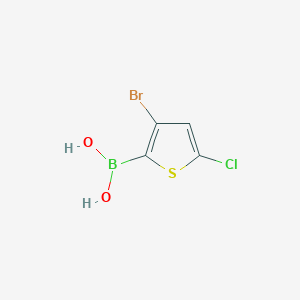

![3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2840738.png)
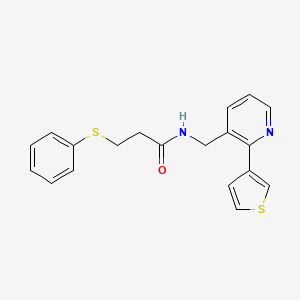
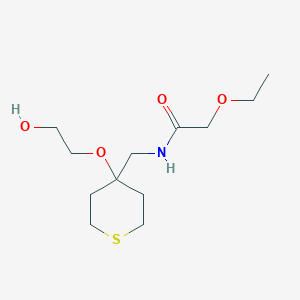
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)
![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)